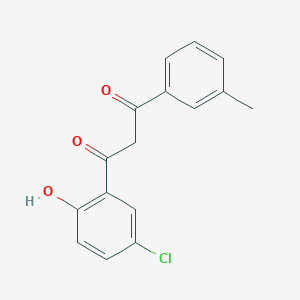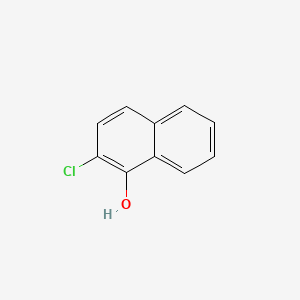
1-(5-Chloro-2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione
Descripción general
Descripción
1-(5-Chloro-2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione is a chemical compound with the molecular formula C₁₄H₁₂ClO₂. It is a derivative of benzophenone and contains both chloro and hydroxy functional groups, making it a versatile compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting from 5-chloro-2-hydroxybenzaldehyde and 3-methylbenzaldehyde. The key steps involve:
Condensation Reaction: The two aldehydes are condensed in the presence of a base catalyst to form an intermediate Schiff base.
Oxidation: The Schiff base is then oxidized using an oxidizing agent such as chromium trioxide (CrO₃) to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also employed to minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at the ortho, meta, or para positions of the aromatic rings.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO₃), hydrogen peroxide (H₂O₂), and sodium hypochlorite (NaOCl) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.
Major Products Formed:
Quinones: Oxidation products such as 1-(5-chloro-2-hydroxyphenyl)-3-(3-methylphenyl)quinone.
Alcohols and Amines: Reduction products like 1-(5-chloro-2-hydroxyphenyl)-3-(3-methylphenyl)propanol or 1-(5-chloro-2-hydroxyphenyl)-3-(3-methylphenyl)propanamine.
Substituted Derivatives: Various substituted benzophenones with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: It is utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, in biochemical studies, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Benzophenone: A simpler analog without the chloro and hydroxy groups.
Chlorobenzophenone: Similar structure but with different positions of the chloro group.
Hydroxybenzophenone: Contains hydroxy groups but lacks the chloro substitution.
Uniqueness: 1-(5-Chloro-2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione is unique due to its combination of chloro and hydroxy groups, which impart distinct chemical properties and reactivity compared to its analogs. This combination allows for a wider range of applications and makes it a valuable compound in various fields.
Propiedades
IUPAC Name |
1-(5-chloro-2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c1-10-3-2-4-11(7-10)15(19)9-16(20)13-8-12(17)5-6-14(13)18/h2-8,18H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPDHEGDQSUGKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CC(=O)C2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357986 | |
| Record name | 1-(5-chloro-2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
420825-19-0 | |
| Record name | 1-(5-chloro-2-hydroxyphenyl)-3-(3-methylphenyl)propane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(2-Chlorophenyl)methyl]piperidin-4-one](/img/structure/B3024772.png)








